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Compound of Interest

Compound Name: 3-Oxoindan-4-carboxylic acid

Cat. No.: B118196 Get Quote

3-Oxoindan-4-carboxylic Acid: A Technical
Overview
For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Oxoindan-4-carboxylic acid, a

molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of

specific experimental data for this compound in publicly accessible literature, this document

combines established chemical principles with data from closely related analogs to offer a

predictive and illustrative guide.

Core Identifiers and Physicochemical Properties
3-Oxoindan-4-carboxylic acid, a bifunctional molecule, possesses both a ketone and a

carboxylic acid group attached to an indane framework. These features make it a versatile

scaffold for chemical synthesis and a potential pharmacophore for various biological targets.
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Identifier Value Reference

CAS Number 71005-12-4 [1][2][3]

Molecular Formula C₁₀H₈O₃ [2]

Molecular Weight 176.17 g/mol [2]

Synonyms

2,3-Dihydro-3-oxo-indene-4-

carboxylic acid, 3-Oxo-4-

indancarboxylic acid

[1]

Note: Experimentally determined physicochemical properties such as pKa, logP, and solubility

for 3-Oxoindan-4-carboxylic acid are not readily available in the cited literature. The

properties of such a molecule would be influenced by the interplay between the acidic

carboxylic acid group and the relatively nonpolar indanone core.

Spectroscopic Characterization
While specific spectra for 3-Oxoindan-4-carboxylic acid are not available, the expected

spectroscopic features can be predicted based on the functional groups present.
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Spectroscopy Expected Features

¹H NMR

Aromatic protons (approx. 7.0-8.0 ppm),

methylene protons of the indanone ring (approx.

2.5-3.5 ppm), and a broad singlet for the

carboxylic acid proton (>10 ppm).

¹³C NMR

Carbonyl carbon of the ketone (approx. 190-200

ppm), carbonyl carbon of the carboxylic acid

(approx. 170-180 ppm), aromatic carbons

(approx. 120-150 ppm), and methylene carbons

(approx. 25-40 ppm).

IR Spectroscopy

A broad O-H stretch from the carboxylic acid

(approx. 2500-3300 cm⁻¹), a C=O stretch from

the carboxylic acid (approx. 1700-1725 cm⁻¹),

and a C=O stretch from the ketone (approx.

1680-1700 cm⁻¹).

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight, along with characteristic

fragmentation patterns for carboxylic acids (loss

of H₂O, CO, and COOH).

Synthesis and Experimental Protocols
A detailed, experimentally validated synthesis protocol for 3-Oxoindan-4-carboxylic acid is

not described in the available literature. However, a plausible synthetic route can be

conceptualized based on established organic chemistry principles. One potential approach is

the Friedel-Crafts acylation of a suitably substituted benzene derivative followed by cyclization

and functional group manipulation.

Illustrative Synthetic Workflow:

Below is a conceptual workflow for the synthesis of 3-Oxoindan-4-carboxylic acid. This is a

hypothetical pathway and would require experimental validation.
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Caption: Conceptual synthetic workflow for 3-Oxoindan-4-carboxylic acid.

Potential Biological Activity and Signaling Pathways
The indanone scaffold is a "privileged structure" in medicinal chemistry, found in numerous

biologically active compounds. Derivatives of 1-indanone have shown a wide range of

activities, including anticancer, anti-inflammatory, and antiviral properties. The carboxylic acid
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moiety can serve as a key interaction point with biological targets, often mimicking the

phosphate groups of natural ligands.

Given the structural features of 3-Oxoindan-4-carboxylic acid, it could potentially be explored

as an inhibitor of various enzymes or as a ligand for nuclear receptors. For instance, many

enzyme inhibitors possess a carboxylic acid group to chelate metal ions in the active site or to

form hydrogen bonds with key amino acid residues.

Hypothetical Signaling Pathway Involvement:

The diagram below illustrates a generic signaling pathway where a small molecule inhibitor,

such as a derivative of 3-Oxoindan-4-carboxylic acid, could potentially act. This is a

generalized representation and not based on specific experimental data for this compound.
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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion
3-Oxoindan-4-carboxylic acid presents an intriguing scaffold for chemical and

pharmacological research. While specific, detailed experimental data is currently limited in the

public domain, this technical guide provides a foundational understanding based on its

structural features and the known properties of related compounds. Further experimental

investigation is warranted to fully elucidate its chemical and biological characteristics, which
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could pave the way for its application in drug discovery and development. Researchers are

encouraged to use this document as a starting point for designing and conducting their own

investigations into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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